4,4'-(1,5-Pentanediylbis(oxy))bis(3-aminobenzenecarboximidamide) 4,4'-(1,5-Pentanediylbis(oxy))bis(3-aminobenzenecarboximidamide)
Brand Name: Vulcanchem
CAS No.: 124076-62-6
VCID: VC20851099
InChI: InChI=1S/C19H26N6O2/c20-14-10-12(18(22)23)4-6-16(14)26-8-2-1-3-9-27-17-7-5-13(19(24)25)11-15(17)21/h4-7,10-11H,1-3,8-9,20-21H2,(H3,22,23)(H3,24,25)
SMILES: C1=CC(=C(C=C1C(=N)N)N)OCCCCCOC2=C(C=C(C=C2)C(=N)N)N
Molecular Formula: C19H26N6O2
Molecular Weight: 370.4 g/mol

4,4'-(1,5-Pentanediylbis(oxy))bis(3-aminobenzenecarboximidamide)

CAS No.: 124076-62-6

Cat. No.: VC20851099

Molecular Formula: C19H26N6O2

Molecular Weight: 370.4 g/mol

* For research use only. Not for human or veterinary use.

4,4'-(1,5-Pentanediylbis(oxy))bis(3-aminobenzenecarboximidamide) - 124076-62-6

Specification

CAS No. 124076-62-6
Molecular Formula C19H26N6O2
Molecular Weight 370.4 g/mol
IUPAC Name 3-amino-4-[5-(2-amino-4-carbamimidoylphenoxy)pentoxy]benzenecarboximidamide
Standard InChI InChI=1S/C19H26N6O2/c20-14-10-12(18(22)23)4-6-16(14)26-8-2-1-3-9-27-17-7-5-13(19(24)25)11-15(17)21/h4-7,10-11H,1-3,8-9,20-21H2,(H3,22,23)(H3,24,25)
Standard InChI Key VFOFCLHDSYTAFT-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C(=N)N)N)OCCCCCOC2=C(C=C(C=C2)C(=N)N)N
Canonical SMILES C1=CC(=C(C=C1C(=N)N)N)OCCCCCOC2=C(C=C(C=C2)C(=N)N)N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator